N-quinazolin-4-ylpyridine-3-carboxamide

Description

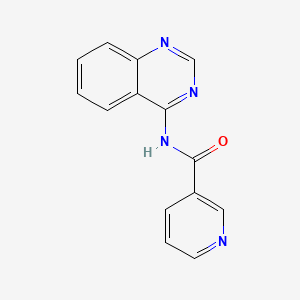

N-Quinazolin-4-ylpyridine-3-carboxamide is a heterocyclic compound comprising a quinazoline core linked via the 4-position to a pyridine-3-carboxamide moiety. This structure combines the pharmacophoric features of quinazoline (known for kinase inhibition and anticancer activity) with the pyridine-carboxamide group, which enhances solubility and binding affinity to biological targets.

Properties

Molecular Formula |

C14H10N4O |

|---|---|

Molecular Weight |

250.25 g/mol |

IUPAC Name |

N-quinazolin-4-ylpyridine-3-carboxamide |

InChI |

InChI=1S/C14H10N4O/c19-14(10-4-3-7-15-8-10)18-13-11-5-1-2-6-12(11)16-9-17-13/h1-9H,(H,16,17,18,19) |

InChI Key |

GRYYVRUCCZSBDF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC=N2)NC(=O)C3=CN=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

-

Copper-Mediated Synthesis

Starting Materials: N-(quinolin-8-yl)benzamide and amidine hydrochlorides.

Reaction Conditions: Copper-mediated tandem C(sp2)–H amination.

Procedure: This method involves a single-step synthesis using 8-aminoquinoline as a removable bidentate directing group.

-

General Synthetic Route

Starting Materials: Quinazoline derivatives and pyridine carboxylic acids.

Reaction Conditions: Typically involves amide bond formation through coupling reactions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of N-quinazolin-4-ylpyridine-3-carboxamide would likely involve scalable synthetic routes that ensure high yield and purity. This could include continuous flow synthesis techniques and the use of automated reactors to optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation

Reagents: Common oxidizing agents like hydrogen peroxide or potassium permanganate.

Conditions: Typically carried out in acidic or basic media.

Products: Oxidized derivatives of the quinazoline or pyridine rings.

-

Reduction

Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Conditions: Usually performed under anhydrous conditions.

Products: Reduced forms of the carboxamide group or the heterocyclic rings.

-

Substitution

Reagents: Nucleophiles like amines or thiols.

Conditions: Often requires a catalyst or a base.

Products: Substituted derivatives where the nucleophile replaces a hydrogen or halogen atom on the ring.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium on carbon (Pd/C), copper salts.

Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.

Scientific Research Applications

Chemistry

Catalysis: Used as ligands in metal-catalyzed reactions due to their ability to stabilize metal complexes.

Organic Synthesis: Employed in the synthesis of more complex heterocyclic compounds.

Biology

Enzyme Inhibition: Acts as an inhibitor for various enzymes, making it useful in studying enzyme mechanisms.

Protein Binding: Used in studies involving protein-ligand interactions.

Medicine

Anticancer Agents: Exhibits potential anticancer properties by inhibiting specific kinases involved in cell proliferation.

Antimicrobial Agents: Shows activity against a range of bacterial and fungal pathogens.

Industry

Pharmaceuticals: Utilized in the development of new drugs due to its versatile chemical properties.

Agriculture: Potential use in the development of agrochemicals for pest control.

Mechanism of Action

The mechanism by which N-quinazolin-4-ylpyridine-3-carboxamide exerts its effects typically involves binding to specific molecular targets such as enzymes or receptors. This binding can inhibit the activity of these targets, leading to therapeutic effects. For example, as an anticancer agent, it may inhibit kinases involved in cell signaling pathways, thereby preventing cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence highlights two closely related quinazoline-pyridine derivatives, 7n and 7o , which differ in their substituents but share structural similarities with N-quinazolin-4-ylpyridine-3-carboxamide. Below is a detailed comparison:

Key Findings:

Synthetic Efficiency: Both 7n and 7o were synthesized in moderate to high yields (75–80%) via nucleophilic substitution reactions .

Functional Group Impact: Amine vs.

Substituent Effects :

- 7n ’s p-tolyl group introduces steric bulk and lipophilicity, which may improve membrane permeability compared to 7o ’s phenyl group. The carboxamide variant’s pyridine-3-carboxamide moiety could balance hydrophilicity and target engagement, though this remains speculative without direct data.

Mass Spectrometry :

- Both 7n and 7o share identical molecular masses (342.1 g/mol), indicating similar molecular frameworks. The carboxamide analog would likely exhibit a higher mass due to the replacement of an amine with a carboxamide group.

Limitations of Comparison:

- The provided evidence lacks biological data (e.g., IC50, solubility) for 7n and 7o , making direct pharmacological comparisons with this compound infeasible.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.